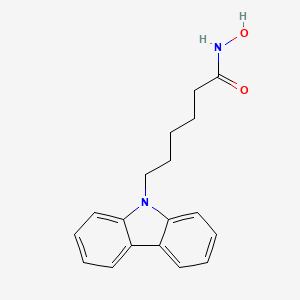
9H-Carbazole-9-hexanamide, N-hydroxy-
Overview
Description
9H-Carbazole-9-hexanamide, N-hydroxy- is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Carbazole-9-hexanamide, N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole-9-hexanamide, N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
9H-Carbazole-9-hexanamide, N-hydroxy- is a derivative of carbazole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Carbazole Derivatives
Carbazoles have been extensively studied for their medicinal properties, including antimicrobial , antitumor , neuroprotective , and antioxidative activities. The introduction of various substituents at the nitrogen position of the carbazole framework has been shown to enhance these biological effects .
Antimicrobial Activity
Research indicates that N-substituted carbazoles exhibit significant antimicrobial properties. For instance, compounds related to 9H-Carbazole-9-hexanamide have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .
Antitumor Activity
The antitumor potential of carbazole derivatives has been documented in several studies. For example, compounds derived from carbazole have shown cytotoxic effects against cancer cell lines, including A549 lung carcinoma and C6 glioma cells. Specific derivatives exhibited IC50 values as low as 5.9 µg/mL, indicating potent antitumor activity .
Neuroprotective Effects
Neuroprotective properties are particularly notable in certain carbazole derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, some derivatives have been effective at concentrations as low as 3 µM in mitigating glutamate-induced cell injury .
The biological activities of 9H-Carbazole-9-hexanamide, N-hydroxy-, and its derivatives can be attributed to several mechanisms:
- Antioxidative Mechanism : Many carbazole derivatives exhibit antioxidative properties that help neutralize free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Some compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through various pathways, contributing to their antitumor effects .
Study 1: Antimicrobial Efficacy
A study conducted by Sharma et al. synthesized several N-substituted carbazoles and assessed their antimicrobial activity against both bacterial and fungal strains. The results indicated that specific derivatives had significant inhibitory effects, highlighting the potential for developing new antimicrobial agents based on the carbazole structure .
Study 2: Neuroprotective Properties
Research by Howorko et al. focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Their findings revealed that certain compounds could effectively protect against glutamate-induced neurotoxicity, emphasizing the therapeutic potential for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Target Organism/Cell Line | IC50/Zone of Inhibition |
|---|---|---|---|
| Antimicrobial | Various N-substituted Carbazoles | S. aureus, E. coli | 11.1 - 24.0 mm at 50 µg/mL |
| Antitumor | N-substituted Carbazole Derivative | A549 lung carcinoma | IC50 = 25.7 µg/mL |
| Neuroprotective | Specific Carbazole Derivatives | HT22 neuronal cells | Effective at 3 µM |
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-carbazol-9-yl-N-hydroxyhexanamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-22)12-2-1-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h3-6,8-11,22H,1-2,7,12-13H2,(H,19,21) |
InChI Key |
SOMDVJCUFVPZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC(=O)NO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















